molecular formula C27H20 B6363575 Bis(fluoren-9-yl)methane CAS No. 3912-46-7

Bis(fluoren-9-yl)methane

Cat. No. B6363575
CAS RN: 3912-46-7
M. Wt: 344.4 g/mol
InChI Key: LEIXOAPYYGYATC-UHFFFAOYSA-N
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Description

Bis(fluoren-9-yl)methane (BF9M) is a small molecule that has been gaining attention in the scientific community for its potential applications in research and development. BF9M is a hydrocarbon consisting of two fluoren-9-yl groups covalently bound to a central methane group. Its unique structure and properties make it a valuable tool for a variety of applications in the laboratory.

Scientific Research Applications

Bis(fluoren-9-yl)methane has been used in a variety of scientific research applications. It has been used as a fluorescent dye for imaging and detection of biomolecules, as a reagent for the synthesis of new molecules, and as a building block for the synthesis of polymers and other macromolecules. This compound has also been used in the development of new materials for drug delivery, energy storage, and catalysis.

Mechanism of Action

Bis(fluoren-9-yl)methane has several unique properties that make it useful for scientific research. Its fluorescence is highly sensitive to changes in the environment, making it an ideal tool for imaging and detection of biomolecules. It is also highly soluble in organic solvents, making it an ideal reagent for the synthesis of new molecules. Additionally, its small size and strong covalent bonds make it an ideal building block for the synthesis of polymers and other macromolecules.
Biochemical and Physiological Effects
Due to its small size and strong covalent bonds, this compound is not known to have any direct biochemical or physiological effects in humans or other organisms. However, it has been shown to interact with certain proteins and enzymes, suggesting that it may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using Bis(fluoren-9-yl)methane in lab experiments is its small size and strong covalent bonds, which make it an ideal building block for the synthesis of polymers and other macromolecules. Additionally, its fluorescence is highly sensitive to changes in the environment, making it an ideal tool for imaging and detection of biomolecules. However, this compound is not water-soluble, so it is not suitable for use in aqueous solutions.

Future Directions

The potential applications of Bis(fluoren-9-yl)methane are vast and still largely unexplored. Future research could focus on developing new materials for drug delivery, energy storage, and catalysis. Additionally, further research could be done to explore the potential biochemical and physiological effects of this compound, and to develop new methods for synthesizing and purifying this compound. Finally, research could also be done to explore the potential of this compound as a fluorescent dye for imaging and detection of biomolecules.

properties

IUPAC Name

9-(9H-fluoren-9-ylmethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16,26-27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIXOAPYYGYATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of dibenzofulvene (1 g, 5.68 mmol), fluorene (0.93 g, 5.68 mmol) and EtONa (0.19 g, 2.79 mmol) in DMSO (20 mL) was heated at 90° C. for 16 hours, and was then cooled to room temperature. After carrying out the work-up, as reported in Example 8, 0.55 g of bis(9-fluorenyl)methane were obtained, with a yield of 28%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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